

physical and chemical properties of (R)-4-Benzyloxazolidine-2-thione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-Benzyl-1,3-dihydro-2H-1,2-oxazolidine-2-thione

Cat. No.: B065000

[Get Quote](#)

An In-depth Technical Guide to (R)-4-Benzyl-1,3-dihydro-2H-1,2-oxazolidine-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(R)-4-Benzyl-1,3-dihydro-2H-1,2-oxazolidine-2-thione**, a chiral auxiliary with significant potential in asymmetric synthesis. This document details its fundamental characteristics, synthesis protocols, and reactivity, offering valuable insights for its application in research and development.

Core Physical and Chemical Properties

(R)-4-Benzyl-1,3-dihydro-2H-1,2-oxazolidine-2-thione is a chiral heterocyclic compound valued for its role in stereoselective transformations. Its key physical and chemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ NOS	[1]
Molecular Weight	193.27 g/mol	[1]
CAS Number	190970-58-2	[1]
Appearance	White to off-white solid	
Melting Point	63-67 °C	[1]
Optical Purity	≥98.0% (enantiomeric excess, HPLC)	[1]
Purity Assay	≥96.0% (HPLC)	[1]
SMILES	S=C1N-INVALID-LINK-- Cc2ccccc2	[1]
InChI	1S/C10H11NOS/c13-10-11- 9(7-12-10)6-8-4-2-1-3-5-8/h1- 5,9H,6-7H2, (H,11,13)/t9-/m1/s1	[1]
InChIKey	WJSUXYCBZFLXIK- SECBINFHSA-N	[1]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **(R)-4-Benzylloxazolidine-2-thione** are not widely available in public spectral databases.

Researchers synthesizing this compound would need to perform spectral analysis for characterization. For reference, the analogous and more common compound, (R)-4-Benzyl-2-oxazolidinone, has been extensively characterized and its spectral data are readily accessible in databases such as PubChem.

Chemical Reactivity and Stability

(R)-4-Benzylloxazolidine-2-thione exhibits reactivity characteristic of a thiocarbonyl compound and a secondary amine within a chiral framework.

- Nucleophilicity: The nitrogen atom of the oxazolidine-2-thione ring can act as a nucleophile. For instance, oxazolidine-2-thiones have been shown to participate as nucleophiles in intermolecular Michael additions. This reactivity allows for the formation of new carbon-nitrogen bonds.
- Thiocarbonyl Chemistry: The thiocarbonyl group (C=S) is a key functional group that can undergo various transformations. It can be a dienophile in Diels-Alder reactions or be converted to other functional groups.
- Stability: The compound is generally stable under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents.
- Storage: It is recommended to store the compound under an inert atmosphere to prevent potential degradation.

Experimental Protocols

The synthesis of **(R)-4-Benzylloxazolidine-2-thione** can be achieved from the corresponding chiral amino alcohol, (R)-phenylalaninol. Below are two potential synthetic methodologies.

Microwave-Assisted Synthesis from (R)-Phenylalaninol

This method provides a rapid and efficient route to the desired product.

Materials:

- (R)-Phenylalaninol
- Carbon disulfide (CS₂)
- Potassium carbonate (K₂CO₃)
- Anhydrous ethanol
- Microwave reactor
- Standard laboratory glassware for workup and purification

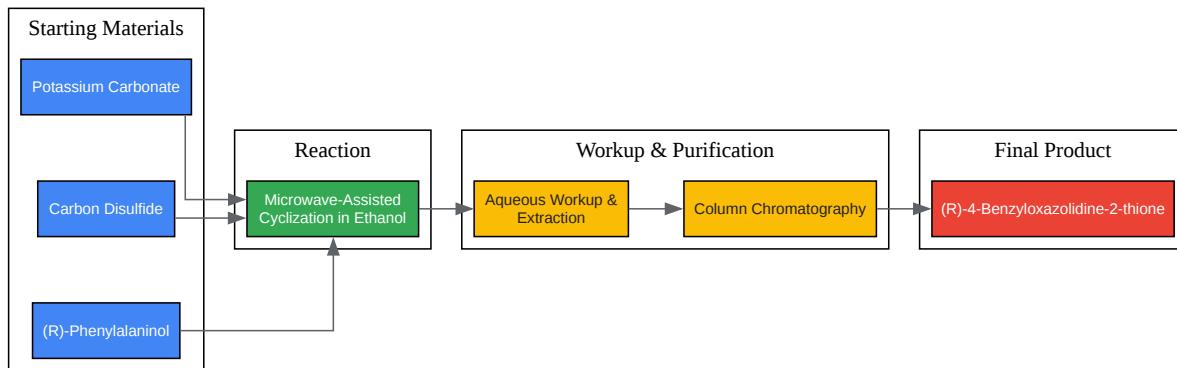
Procedure:

- In a microwave reaction vessel, combine (R)-phenylalaninol (1.0 eq.), potassium carbonate (0.5 eq.), and anhydrous ethanol.
- Add carbon disulfide (2.0 eq.) to the mixture.
- Seal the vessel and place it in the microwave reactor.
- Irradiate the mixture at a suitable temperature and power until the reaction is complete (monitoring by TLC is recommended).
- After cooling, the reaction mixture is concentrated under reduced pressure.
- The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to yield **(R)-4-Benzyl-2-oxazolidine-2-thione**.

Synthesis from (R)-4-Benzyl-2-oxazolidinone

This method converts the more common oxazolidinone to the desired thione.

Materials:


- (R)-4-Benzyl-2-oxazolidinone
- Sulfur powder
- Ammonium sulfide solution
- Solvent (e.g., an inert organic solvent)
- Standard laboratory glassware for reaction, workup, and purification

Procedure:

- Dissolve (R)-4-Benzyl-2-oxazolidinone in a suitable solvent in a round-bottom flask.
- Add sulfur powder and ammonium sulfide solution to the reaction mixture.
- Heat the mixture to a moderate temperature (e.g., 40-50 °C) and stir until the starting material is consumed (monitor by TLC).
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup to remove inorganic salts.
- Extract the product into an organic solvent.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **(R)-4-Benzyl-2-oxazolidinone** from (R)-phenylalaninol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(R)-4-Benzyl-2-oxazolidinone**.

Applications in Asymmetric Synthesis

Chiral oxazolidinethiones are valuable auxiliaries in a variety of asymmetric transformations, including:

- Aldol Additions: Directing the stereochemical outcome of aldol reactions to produce chiral β -hydroxy carbonyl compounds.
- Michael Additions: Controlling the stereochemistry of conjugate additions.
- Alkylations: Serving as a chiral template for the stereoselective alkylation of enolates.
- Diels-Alder Reactions: Acting as a chiral dienophile to control the stereochemistry of the resulting cycloadducts.

The thione group in **(R)-4-Benzylloxazolidine-2-thione** can offer different reactivity and selectivity profiles compared to its oxazolidinone counterpart, making it a valuable tool for synthetic chemists. The removal of the thione auxiliary can often be achieved under milder conditions.

Safety Information

While specific toxicity data for **(R)-4-Benzylloxazolidine-2-thione** is not readily available, it should be handled with the standard precautions for laboratory chemicals. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The information provided is based on available scientific literature and should be used in conjunction with standard laboratory safety practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b065000)
- To cite this document: BenchChem. [physical and chemical properties of (R)-4-Benzylloxazolidine-2-thione]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065000#physical-and-chemical-properties-of-r-4-benzylloxazolidine-2-thione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com